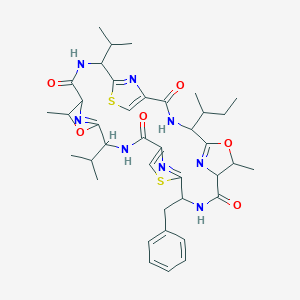
Patellamide E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 3081853 is a natural product found in Lissoclinum patella with data available.
Applications De Recherche Scientifique
Synthesis and Characterization
A significant area of research regarding complex compounds like 11-Benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.1^5,8.1^12,15.1^19,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone involves its synthesis and characterization. For instance, the synthesis of novel macrocyclic multidentate compounds from dioxodioic acids, including various derivatives, highlights the importance of such compounds in the development of new materials and chemicals (Asay et al., 1977).
Complexation and Binding Studies
Research has also been conducted on the complexation and binding abilities of these compounds. For example, a study on a new oxo-azamacrocyclic ligand and its dinuclear copper(II) complex provided insights into their syntheses, characterization, and binding abilities (Kong et al., 2003). This area of research is essential for understanding the chemical behavior and potential applications of these compounds in various fields, including catalysis and material science.
Propriétés
Numéro CAS |
140430-46-2 |
|---|---|
Formule moléculaire |
C39H50N8O6S2 |
Poids moléculaire |
791 g/mol |
Nom IUPAC |
11-benzyl-4-butan-2-yl-7,21-dimethyl-18,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C39H50N8O6S2/c1-9-20(6)29-37-47-30(21(7)53-37)34(50)40-24(15-23-13-11-10-12-14-23)38-41-25(16-54-38)32(48)43-27(18(2)3)36-46-31(22(8)52-36)35(51)44-28(19(4)5)39-42-26(17-55-39)33(49)45-29/h10-14,16-22,24,27-31H,9,15H2,1-8H3,(H,40,50)(H,43,48)(H,44,51)(H,45,49) |
Clé InChI |
BEMLSIBAHWVXGD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)C)CC6=CC=CC=C6 |
SMILES canonique |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)C)CC6=CC=CC=C6 |
Synonymes |
patellamide E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


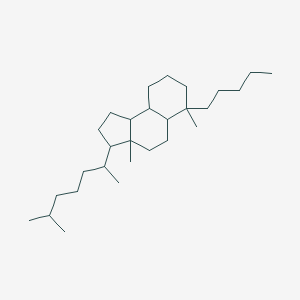
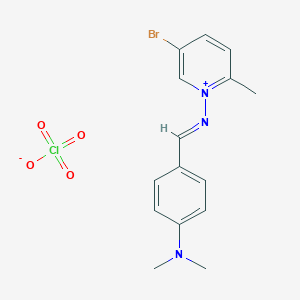
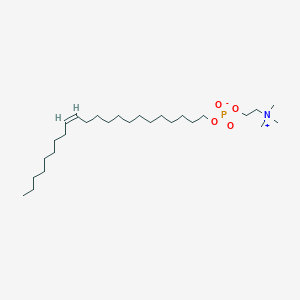


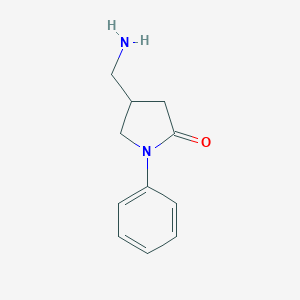

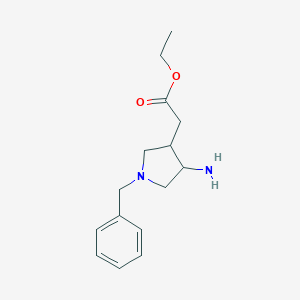
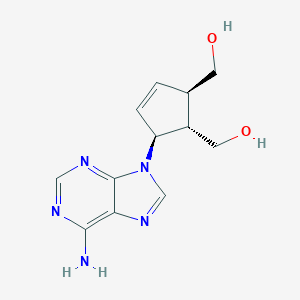
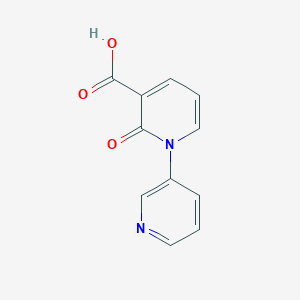
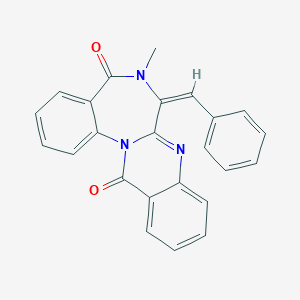

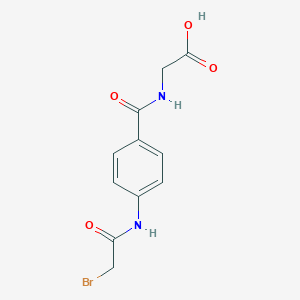
![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
